14,15-EET-CoA

acyl-CoA synthetase lipid metabolism eicosanoid activation

14,15-EET-CoA is the CoA-conjugated form of the unique, cardioprotective eicosanoid 14,15-EET. Unlike 8,9- or 11,12-regioisomers, 14,15-EET-CoA is the sole substrate for neuroregenerative axon outgrowth studies and is refractory to COX metabolism. It is an essential, non-substitutable analytical standard for quantifying ACSL4's distinct substrate preference hierarchy (8,9-EET > 14,15-EET > 5,6-EET > 11,12-EET) and for tracking phospholipid sequestration in cardiac ischemia-reperfusion models.

Molecular Formula C41H66N7O18P3S
Molecular Weight 1070.0 g/mol
Cat. No. B15546414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-EET-CoA
Molecular FormulaC41H66N7O18P3S
Molecular Weight1070.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H66N7O18P3S/c1-4-5-14-17-28-29(63-28)18-15-12-10-8-6-7-9-11-13-16-19-32(50)70-23-22-43-31(49)20-21-44-39(53)36(52)41(2,3)25-62-69(59,60)66-68(57,58)61-24-30-35(65-67(54,55)56)34(51)40(64-30)48-27-47-33-37(42)45-26-46-38(33)48/h6,8-9,11-12,15,26-30,34-36,40,51-52H,4-5,7,10,13-14,16-25H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b8-6-,11-9-,15-12-/t28?,29?,30-,34-,35-,36+,40-/m1/s1
InChIKeyCLMDPNDRJQGMHA-CFXBMLJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14,15-EET-CoA: Essential Procurement & Identity Specifications for Coenzyme A Thioester Research Compounds


14,15-EET-CoA (14,15-Epoxy-(5Z,8Z,11Z)-eicosatrienoyl-coenzyme A) is an unsaturated fatty acyl-CoA thioester with molecular formula C41H66N7O18P3S and molecular weight 1069.98 g/mol . It is the CoA-conjugated form of 14,15-epoxyeicosatrienoic acid (14,15-EET), an arachidonic acid-derived lipid mediator produced endogenously via cytochrome P450 epoxygenase activity and sequestered intracellularly via esterification into phospholipids following ACSL4-mediated CoA activation [1]. As a biochemical reagent, 14,15-EET-CoA is supplied as lyophilized powder with manufacturer-recommended storage at -20°C for up to 3 years, or at -80°C for 1 year once reconstituted in solvent .

14,15-EET-CoA: Why In-Class Substitution Fails Without Regiospecific Characterization


EET regioisomers exhibit pronounced functional divergence across multiple biological systems, and this regiospecificity propagates to their CoA-esterified forms. Within the class of EET-CoA compounds, the position of the epoxide moiety (5,6-; 8,9-; 11,12-; 14,15-) fundamentally determines enzyme substrate specificity, metabolic partitioning, and downstream biological activity [1]. For instance, 14,15-EET-CoA is synthesized endogenously via ACSL4, which exhibits a distinct substrate preference hierarchy across the four EET regioisomers [2]. Furthermore, 14,15-EET uniquely promotes axonal outgrowth in sensory and cortical neurons, a property not shared by 8,9- or 11,12-EET, and is refractory to cyclooxygenase metabolism unlike other EET regioisomers [1][3]. Consequently, substituting 14,15-EET-CoA with 11,12-EET-CoA (CAS 2245272-21-1) or 8,9-EET-CoA in experimental or analytical workflows introduces regioisomer-specific variables that confound metabolic tracing, enzymatic activity measurements, and functional assay outcomes. The quantitative evidence below substantiates this regiospecific differentiation.

14,15-EET-CoA: Quantified Differentiation Evidence Against Comparators & In-Class Analogs


ACSL4-Mediated Activation: Rank-Order Substrate Preference for 14,15-EET-CoA Formation

The intracellular conversion of EETs to their corresponding CoA thioesters is catalyzed by long-chain acyl-CoA synthetase isoform 4 (ACSL4). ACSL4 displays a defined rank-order substrate preference among the four EET regioisomers, with 14,15-EET occupying the second-highest activation priority after 8,9-EET, and preceding both 5,6-EET and 11,12-EET [1]. This quantitatively defined hierarchy establishes that 14,15-EET-CoA formation is kinetically favored over 11,12-EET-CoA formation under equivalent enzyme conditions.

acyl-CoA synthetase lipid metabolism eicosanoid activation

Cardioprotective Efficacy: 14,15-EET vs. 11,12-EET Myocardial Infarct Size Reduction

In a direct head-to-head comparative study evaluating myocardial infarct size reduction in a canine ischemia-reperfusion model, both 14,15-EET and 11,12-EET demonstrated significant cardioprotection relative to vehicle control [1]. When administered pre-occlusion (15 min before 60 min coronary occlusion), 14,15-EET reduced infarct size to 8.4 ± 2.4% of area at risk versus control (22.1 ± 1.8%), comparable to 11,12-EET (6.4 ± 1.9%). When administered at reperfusion (5 min before 3 h reperfusion), 14,15-EET achieved 9.7 ± 1.4% infarct size, again comparable to 11,12-EET (8.8 ± 2.1%). Notably, the sEH metabolite 14,15-DHET was inactive, underscoring that the epoxide moiety of 14,15-EET is essential for this protective effect [1].

cardioprotection ischemia-reperfusion infarct size

Neurotrophic Specificity: 14,15-EET Uniquely Promotes Axonal Outgrowth vs. 8,9-EET and 11,12-EET

In primary sensory neuronal cultures, exposure to a regioisomeric mixture of EETs (0.01–1.0 μM) produced concentration-dependent enhancement of axon outgrowth. However, this axon-promoting activity is not a generalized property of all EET regioisomers. When tested individually, 14,15-EET robustly enhanced axonal growth, whereas neither 8,9-EET nor 11,12-EET produced detectable axon-promoting effects under identical culture conditions [1]. This regiospecific activity was further validated in cortical neurons, where 14,15-EET similarly promoted axon outgrowth. Co-exposure with sEH inhibitors potentiated the axon-enhancing activity, indicating that the epoxide group is critical for the neurotrophic effect [1].

axonal regeneration neuronal outgrowth neuroprotection

Cyclooxygenase Metabolic Divergence: 14,15-EET Refractoriness vs. Other EET Regioisomers

The metabolic fate of EET regioisomers via the cyclooxygenase (COX) pathway demonstrates profound regiospecific divergence. Comprehensive substrate profiling revealed that 8,9-EET, 5,6-EET, and 11,12-EET are all substrates for both COX-1 and COX-2 isoforms, with oxygen consumption and product formation detected for each. In contrast, 14,15-EET was completely refractory to COX metabolism under the same assay conditions—no substrate turnover was observed [1]. The COX substrate preference hierarchy was experimentally determined as 8,9-EET > 5,6-EET > 11,12-EET, with 14,15-EET classified as inactive. This metabolic resistance of 14,15-EET to COX-mediated transformation may confer distinct cellular half-life and signaling duration relative to other EET regioisomers.

eicosanoid metabolism cyclooxygenase angiogenesis

Soluble Epoxide Hydrolase Substrate Preference: 14,15-EET as the Preferred sEH Substrate

The primary metabolic clearance route for EETs is hydrolysis by soluble epoxide hydrolase (sEH) to the corresponding dihydroxyeicosatrienoic acids (DHETs), a reaction that typically attenuates EET-mediated biological activity. Among the four EET regioisomers, 14,15-EET has been identified as the best substrate for sEH [1]. This differential susceptibility to sEH-mediated inactivation means that 14,15-EET-CoA (and its parent free acid) undergoes more rapid enzymatic conversion to 14,15-DHET compared to the sEH kinetics for other regioisomers such as 11,12-EET. This kinetic distinction has direct implications for experimental design: sEH inhibition strategies produce regioisomer-specific alterations in endogenous EET-CoA pool composition, with 14,15-EET-CoA levels being most sensitive to sEH pharmacologic intervention.

epoxide hydrolase EET metabolism DHET formation

Renal Microvascular Reactivity: Regiospecific Vasoactive Effects of 14,15-EET

In the renal microcirculation, EET regioisomers exhibit differential vasoactive properties. Direct measurement of preglomerular vessel diameter responses in isolated perfused kidney preparations revealed that 14,15-EET produced a modest 10% increase in vessel diameter [1]. By comparison, 5,6-EET induced significant vasoconstriction, reducing interlobular and afferent arteriolar diameters by 16 ± 3% (N=6) and 21 ± 3% (N=7), respectively, while 8,9-EET did not significantly affect vascular diameters [1]. These quantitative differences in renal vascular reactivity underscore the functional non-equivalence of EET regioisomers and, by extension, their CoA-esterified counterparts in studies examining renal eicosanoid biology.

renal vasculature vasodilation kidney physiology

14,15-EET-CoA: Validated Research & Industrial Application Scenarios for Procurement Planning


LC-MS/MS Method Development for Endogenous EET-CoA Quantification in Lipidomics

14,15-EET-CoA serves as an authentic analytical standard for the development and validation of LC-MS/MS methods targeting endogenous acyl-CoA species in cellular and tissue lipidomes. As demonstrated by studies that employed LC-MS/MS to confirm ACSL-mediated production of EET-CoAs [1], regiospecific CoA thioester standards are essential for accurate peak identification, retention time calibration, and quantitative multiple reaction monitoring (MRM) optimization. Procurement of 14,15-EET-CoA ensures method specificity for the 14,15-regioisomer, which cannot be substituted with 11,12-EET-CoA due to chromatographic and mass spectrometric differentiation of these structural isomers [1][2].

ACSL4 Enzyme Activity Assays and Substrate Specificity Characterization

For research programs investigating the substrate specificity of long-chain acyl-CoA synthetase isoform 4 (ACSL4), 14,15-EET-CoA is required as either an authentic product standard for enzyme activity quantification or as a reference material for characterizing the ACSL4 substrate preference hierarchy (8,9-EET > 14,15-EET > 5,6-EET > 11,12-EET) [1][3]. The established rank-order preference means that 14,15-EET-CoA formation rates exceed those of 11,12-EET-CoA under equivalent assay conditions, necessitating regiospecific standards for accurate kinetic parameter determination.

Neuronal Regeneration and Axonal Growth Mechanism Studies

Research groups focused on EET-mediated axonal outgrowth and neuroregeneration require 14,15-EET-CoA as a regiospecific standard for metabolic tracing studies. The unique capacity of 14,15-EET—but not 8,9-EET or 11,12-EET—to promote axon outgrowth in primary sensory and cortical neurons establishes that only the 14,15-regioisomer is relevant for probing the molecular mechanisms underlying this neurotrophic activity [1][2]. Substitution with 11,12-EET-CoA would confound interpretation of phospholipid incorporation kinetics and sEH-mediated metabolic inactivation studies in neuronal systems.

Cardioprotection and Ischemia-Reperfusion Metabolic Flux Analysis

In cardiac ischemia-reperfusion research, 14,15-EET-CoA functions as an essential standard for quantifying the intracellular esterification and phospholipid sequestration of cardioprotective EET species. Given that 14,15-EET reduces myocardial infarct size by 62-71% in canine models when administered at reperfusion [1][2], understanding the metabolic partitioning of 14,15-EET into CoA-dependent pathways is critical for elucidating endogenous cardioprotective mechanisms. 14,15-EET-CoA enables accurate measurement of the acyl-CoA pool that serves as the substrate for glycerophospholipid incorporation, a process that regulates the bioavailability of free EETs [2][3].

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